Narcobarbital

描述

Narcobarbital is a member of barbiturates.

生物活性

Narcobarbital, a member of the barbiturate class, is primarily utilized as a sedative and anesthetic agent. Its biological activity is characterized by its interaction with the central nervous system (CNS), particularly through modulation of GABA-A receptors. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound exerts its effects by enhancing the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA) at the GABA-A receptor. This interaction increases chloride ion influx, leading to hyperpolarization of neuronal membranes and subsequent sedation or anesthetic effects. The compound's potency and efficacy can vary significantly based on its stereochemistry, as demonstrated in studies comparing optical isomers of barbiturates .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Sedative Effects : Used to induce sleep and reduce anxiety.

- Anesthetic Properties : Administered in clinical settings for surgical procedures.

- Anticonvulsant Activity : Effective in managing seizure disorders.

Table 1: Comparative Pharmacological Properties of Barbiturates

| Property | This compound | Pentobarbital | Phenobarbital |

|---|---|---|---|

| Sedative Potency | Moderate | High | Low |

| Duration of Action | Short | Short | Long |

| GABA-A Receptor Modulation | Yes | Yes | Yes |

Clinical Applications

This compound has been explored in various clinical contexts:

- Chronic Pain Management : Its analgesic properties make it suitable for patients with chronic pain conditions.

- Animal Tranquilization : Frequently used in veterinary medicine for sedation during procedures .

- Treatment of Infectious Diseases : Investigated for its potential role in managing certain infections due to its immunomodulatory effects .

Case Studies and Research Findings

Research has highlighted several important findings regarding the biological activity of this compound:

- Tolerance Development : Studies indicate that repeated exposure to this compound can lead to tolerance, particularly concerning its effects on GABA-A receptor subunit expression. This phenomenon is critical in understanding long-term use implications .

- Neurosteroid Interaction : this compound's interaction with neurosteroids such as allopregnanolone has been documented, suggesting a complex modulation of GABAergic signaling pathways that may influence therapeutic outcomes .

- Comparative Studies : Research comparing this compound with other barbiturates shows significant differences in their pharmacokinetic profiles and receptor binding affinities, which can inform clinical decision-making regarding anesthetic choices .

科学研究应用

Pharmacological Properties

Narcobarbital acts primarily as a central nervous system depressant, exerting its effects through modulation of gamma-aminobutyric acid (GABA) receptors. It is known to enhance GABAergic activity, leading to sedation and anxiolytic effects. The compound's potency can be compared with other barbiturates, as shown in the following table:

| Substance | Dose (mmol·g −1) | Optimal Rate (mmol·g −1·min −1) | Relative Dose Sub/Allo |

|---|---|---|---|

| Allopregnanolone | 44 | 13 | – |

| This compound (+) | 188 | 46 | 4.3 |

| This compound (−) | 259 | 46 | 5.9 |

| Pentobarbital rac | 225 | 20 | 5.1 |

The table indicates that this compound's optimal infusion rates and doses are significant when compared to other substances like allopregnanolone and pentobarbital .

Clinical Applications

- Sedation and Anesthesia : Historically, this compound has been used for inducing sedation before surgical procedures. Its efficacy in providing rapid onset of sleep makes it valuable in clinical settings where quick anesthesia is necessary.

- Management of Seizures : Barbiturates, including this compound, have been utilized in the management of seizure disorders due to their GABAergic properties. They help stabilize neuronal excitability and prevent seizure propagation.

- Toxicology Studies : this compound is often included in toxicological studies examining the effects of barbiturate overdose or poly-drug interactions. For instance, a recent case study reported a fatal poisoning involving this compound alongside other psychotropic drugs, highlighting the risks of additive toxicity .

Case Study 1: Fatal Poisoning

A case was documented involving a male patient who ingested multiple psychotropic drugs, including this compound. Toxicological analysis revealed significant blood concentrations of this compound alongside other barbiturates, leading to respiratory depression and subsequent death. This case emphasizes the importance of understanding the additive effects of this compound when combined with other CNS depressants .

Case Study 2: Therapeutic Use in Epilepsy

In another study focusing on the therapeutic use of this compound for epilepsy management, researchers observed that patients experienced reduced seizure frequency when treated with controlled doses of the drug. The findings support its role as an adjunct therapy in refractory epilepsy cases.

Research Findings

Recent research has focused on the neuropharmacological mechanisms underlying this compound's effects on GABA receptors. Studies indicate that different isomers of this compound exhibit varying potencies, which can influence clinical outcomes in sedation and seizure control . Moreover, ongoing investigations aim to understand how individual variations in metabolism affect drug efficacy and safety profiles.

属性

IUPAC Name |

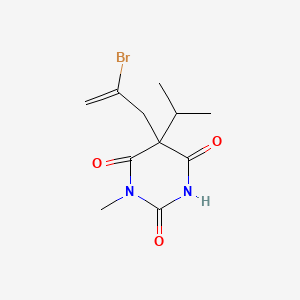

5-(2-bromoprop-2-enyl)-1-methyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O3/c1-6(2)11(5-7(3)12)8(15)13-10(17)14(4)9(11)16/h6H,3,5H2,1-2,4H3,(H,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMASVSHOSNKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3329-16-6 (hydrochloride salt) | |

| Record name | Narcobarbital | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30871609 | |

| Record name | 5-(2-Bromoprop-2-en-1-yl)-1-methyl-5-(propan-2-yl)-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-55-3 | |

| Record name | 5-(2-Bromo-2-propen-1-yl)-1-methyl-5-(1-methylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Narcobarbital | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enibomal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-(2-Bromoprop-2-en-1-yl)-1-methyl-5-(propan-2-yl)-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENIBOMAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A77U8G9H84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。